molecular formula C16H20N2O8 B1670973 Disuccinimidyl suberate CAS No. 68528-80-3

Disuccinimidyl suberate

Cat. No. B1670973
CAS RN: 68528-80-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

Disuccinimidyl suberate is a homobifunctional amine-reactive crosslinker . It is usually coupled to molecules containing primary amines via amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom spacer arm .


Synthesis Analysis

DSS is used in in vivo crosslinking techniques . It is used to capture and stabilize proteins to analyze the interacting proteins .


Molecular Structure Analysis

DSS is a six-carbon lysine-reactive non-cleavable cross-linking agent . It is a homobifunctional N-hydroxysuccinimide (NHS) ester formed by carbodiimide-activation of carboxylate molecules, with identical reactive groups at either end .


Chemical Reactions Analysis

DSS primarily cross-links lysine side chains . It has been used to investigate protein structures at neutral to slightly basic pH (7.0−8.5) to ensure the reactivity of the primary amine of the lysine side chain .


Physical And Chemical Properties Analysis

DSS has a molecular formula of C16H20N2O8 and a molecular weight of 368.34 . It is a solid substance .

Scientific Research Applications

Protein Cross-Linking and Structure Elucidation

DSS is primarily recognized for its role in protein cross-linking. It facilitates the covalent bonding between amino groups within or between proteins, enabling researchers to investigate protein structures, interactions, and complexes. For instance, DSS has been used to cross-link hemoglobin (Hb) for blood substitute research, demonstrating its ability to stabilize Hb polymers without generating toxic side-products, making it a pivotal tool in the development of safer blood substitutes (Scurtu et al., 2014).

Immobilization of Biomolecules

Another significant application of DSS is the immobilization of biomolecules on solid supports. This is particularly useful in the creation of affinity matrices for purification processes, where DSS links antibodies to beads, creating a reusable resource for the specific immunoprecipitation of target proteins (Decaprio & Kohl, 2019).

Engineering of Artificial Protein Matrices

DSS has been applied in the engineering of artificial protein matrices designed to mimic the extracellular matrix (ECM), providing a scaffold that supports cell adhesion and tissue development. By cross-linking engineered proteins with sequences that replicate ECM features, researchers can control the mechanical properties of these matrices, demonstrating the versatility of DSS in tissue engineering applications (Di Zio & Tirrell, 2003).

Modification and Labeling of Nucleic Acids

The utility of DSS extends beyond proteins to the modification and labeling of nucleic acids. For example, DSS has been used to conjugate oligonucleotides with alkaline phosphatase, facilitating the development of sensitive detection assays for viral sequences, showcasing its potential in diagnostic applications (Farmar & Castañeda, 1991).

In Situ Structural Studies

DSS has also contributed to in situ structural studies, allowing researchers to elucidate protein conformations and interactions within their native cellular contexts. This has been particularly valuable in the field of structural biology, where understanding the dynamic nature of protein structures in situ can provide insights into their biological functions (Ryl et al., 2019).

Safety And Hazards

DSS is harmful if inhaled, in contact with skin, or if swallowed . It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling DSS .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Disuccinimidyl suberate

CAS RN

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Record name Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts)
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Record name N-Hydroxysuccinimide suberic acid ester
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Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
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Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
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Record name Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,340
Citations
J DeCaprio, TO Kohl - Cold Spring Harbor Protocols, 2019 - cshprotocols.cshlp.org
This protocol describes the cross-linking of antibodies to either Protein A or G agarose beads using disuccinimidyl suberate (DSS), a bifunctional cross-linker capable of directly reacting …
Number of citations: 6 cshprotocols.cshlp.org
G Li, RE Moellering - ChemBioChem, 2019 - Wiley Online Library
… robust antibody–oligonucleotide conjugation strategy, involving native antibody and amine-modified oligonucleotides, based on the homo-bifunctional linker disuccinimidyl suberate is …
SC Kinsky, K Hashimoto, JE Loader… - Biochimica et Biophysica …, 1984 - Elsevier
… The N-hydroxysuccinimide (NHS) ester of N-suberyl-dimyristoylphosphatidylethanolamine (sub-DMPE) was synthesized by reaction of DMPE with disuccinimidyl suberate, and isolated …
Number of citations: 26 www.sciencedirect.com
F Scurtu, O Zolog, B Iacob… - Artificial Cells …, 2014 - Taylor & Francis
Hemoglobin (Hb) derivatization for blood substitute purposes often involves multi-step processes including redox reagents such as borohydride and periodate, with possible …
Number of citations: 20 www.tandfonline.com
L Montesano, D Cawley, HR Herschman - Biochemical and Biophysical …, 1982 - Elsevier
Ricin was reacted with disuccinimidyl suberate, to yield a molecule in which the A and B chains were covalently cross-linked through a non-reducible bond. After purification, this cross-…
Number of citations: 27 www.sciencedirect.com
M Haniu, LO Narhi, T Arakawa, S Elliott… - Protein …, 1993 - Wiley Online Library
… Several amino groups of recombinant human erythropoietin are selectively cross-linked by specific cross-linkers including disuccinimidyl suberate or dithiobis(succinimidy1 propionate). …
Number of citations: 34 onlinelibrary.wiley.com
M Izumi, S Okumura, H Yuasa… - Journal of carbohydrate …, 2003 - Taylor & Francis
… To a stirred solution of disuccinimidyl suberate (DSS; 165 mg, 433 µmol) in DMSO (1.1 mL), was added dropwise a solution of 2‐aminoethyl α‐d‐mannopyranoside (Man; 9.4 mg, 42.2 …
Number of citations: 35 www.tandfonline.com
I Aviram, YI Henis - Biochimica et Biophysica Acta (BBA)-Molecular Cell …, 1984 - Elsevier
… Disuccinimidyl suberate-treated resting neutrophils were prepared by reacting 10 7 neu… 0.4 m M disuccinimidyl suberate for 8 min at 25 C or with 0.6 m M disuccinimidyl suberate for 3.5 …
Number of citations: 5 www.sciencedirect.com
CA Caamaiio, HN Fernandez, AC Paladini - 1983 - academia.edu
… Disuccinimidyl suberate was prepared from suberic acid and N-hydroxysuccinimide in the presence of N, N'-dicyclohexylcarbodiimide in dioxane (15). All other chemicals were of AR …
Number of citations: 0 www.academia.edu
X Lu, C Zheng, Y Xu, Z Su - Science in China. Series C, Life …, 2005 - europepmc.org
Disuccinimidyl suberate (DSS) intramolecularly cross-linked hemoglobin (Hb) was developed as a novel red blood cell substitute. A multi-angle laser light scattering detector coupled …
Number of citations: 5 europepmc.org

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